N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide
Description
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a tetrahydropyran (oxane) group at the 1-position and a furan-3-carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(11-2-6-19-10-11)15-12-1-5-16(9-12)13-3-7-18-8-4-13/h2,6,10,12-13H,1,3-5,7-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVNWBCRICNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring, and finally the attachment of the furan-3-carboxamide moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Oxane Ring: The oxane ring can be synthesized via cyclization of diols or through ring-closing metathesis.
Attachment of the Furan-3-carboxamide Moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) in aprotic solvents.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carboxamide Chemistry
The compound shares functional group similarities with carboxamide derivatives reported in the literature. Key comparisons include:
A. Pyrazolo[3,4-d]pyrimidine Carboxamide (Example 53, )
- Structure : Contains a pyrazolo-pyrimidine core linked to fluorophenyl and chromen-4-one groups.
- Synthesis : Prepared via Suzuki-Miyaura coupling with a boronic acid derivative, yielding 28% .
- Physicochemical Properties :
- Melting Point: 175–178°C
- Molecular Weight: 589.1 g/mol (M+1)
B. Naphthyridine-3-carboxamide (Compound 67, )
- Structure : Features a 1,5-naphthyridine core with a 3,5-dimethyladamantyl substituent.
- Synthesis : Purified via TLC (25% yield), with a molecular weight of 422 g/mol (MH+) .
- Key Differences : The adamantyl group confers high lipophilicity, whereas the oxane-pyrrolidine moiety in the target compound may improve aqueous solubility.
Functional Group Analysis
- Carboxamide Linkage : Present in all compared compounds, enabling hydrogen-bond interactions with biological targets.
- Heterocycles :
- Target Compound : Combines a flexible pyrrolidine-oxane system with a furan ring.
- Analogues : Rigid aromatic cores (pyrazolo-pyrimidine, naphthyridine) may enhance target binding but reduce metabolic stability.
Research Implications
- Synthetic Challenges : The target compound’s pyrrolidine-oxane linkage may require multi-step synthesis, akin to the palladium-catalyzed couplings in or TLC-based purifications in .
- Biological Relevance : While the compared compounds target kinases () or unspecified enzymes (), the furan-3-carboxamide group in the target compound could modulate selectivity for oxidoreductases or GPCRs.
Biological Activity
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyrrolidine ring, and an oxane (tetrahydropyran) ring. This structural arrangement imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.32 g/mol. The compound's structure allows for versatile reactivity, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 2310206-17-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities that are promising for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of mitochondrial pathways.
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. Results indicated that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the degradation of mitochondrial respiratory chain components, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of the compound against various bacterial strains. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(oxan-4-yl)pyrrolidin-2-yl]furan-2-carboxamide | Similar furan and pyrrolidine rings | Moderate anticancer activity |
| N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-3-carboxamide | Contains thiophene instead of furan | Enhanced antimicrobial properties |
| N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide | Features a benzene ring instead of a furan | Lower bioactivity compared to furan variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
